Allosteric Agonism Confers a Unique Mechanism of Action Distinct from Peptide Agonists
(R)-MK-5046 is the first allosteric agonist described for the bombesin receptor family, a mechanism that fundamentally differentiates it from orthosteric agonists like the pan-BnR peptide #1 [1]. This is demonstrated by its non-competitive inhibition by the orthosteric antagonist Bantag-1 and its ability to slow the dissociation of orthosteric radioligands [2].
| Evidence Dimension | Mechanism of Action / Antagonism Profile |
|---|---|
| Target Compound Data | Non-competitive antagonism by Bantag-1; curvilinear Schild plot; slows dissociation of 125I-Bantag-1. |
| Comparator Or Baseline | Peptide #1 (pan-BnR orthosteric agonist) |
| Quantified Difference | Peptide #1 action is inhibited competitively by Bantag-1, whereas (R)-MK-5046 action is inhibited non-competitively. |
| Conditions | Human BRS-3 expressing cells in vitro, using PLC activation as the readout. |
Why This Matters
This unique allosteric mechanism enables (R)-MK-5046 to modulate receptor activity in ways that orthosteric agonists cannot, providing a distinct pharmacological tool for probing BRS-3 function.
- [1] Moreno P, Mantey SA, Nuche-Berenguer B, Reitman ML, González N, Coy DH, Jensen RT. Comparative pharmacology of bombesin receptor subtype-3, nonpeptide agonist MK-5046, a universal peptide agonist, and peptide antagonist Bantag-1 for human bombesin receptors. J Pharmacol Exp Ther. 2013 Oct;347(1):100-16. View Source
- [2] The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3. J Pharmacol Exp Ther. 2022 Aug;382(2):66-78. View Source
